![molecular formula C36H42N2 B14206826 1,2-Acenaphthylenediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]- CAS No. 794458-05-2](/img/structure/B14206826.png)
1,2-Acenaphthylenediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Acenaphthylenediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- is a complex organic compound with the molecular formula C₃₆H₄₂N₂. It is known for its unique structure, which includes two acenaphthylene units connected by a diamine bridge, each substituted with two 2,6-bis(1-methylethyl)phenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Acenaphthylenediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- typically involves the reaction of acenaphthylene with an appropriate diamine under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where acenaphthylene is reacted with N,N’-bis(2,6-diisopropylphenyl)amine in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Acenaphthylenediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and other electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, reduced amine derivatives, and substituted acenaphthylene compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,2-Acenaphthylenediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1,2-Acenaphthylenediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- involves its interaction with molecular targets and pathways. As a ligand, it can coordinate with metal ions, forming stable complexes that facilitate catalytic reactions. In biological systems, it may interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Acenaphthylenediamine, N,N’-bis(2,6-diisopropylphenyl): Similar structure but with different substituents.
1,2-Ethanediamine, N,N-bis(1-methylethyl): A simpler diamine with similar substituents but lacking the acenaphthylene units.
Uniqueness
1,2-Acenaphthylenediamine, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- is unique due to its combination of acenaphthylene units and bulky substituents, which confer distinct steric and electronic properties. These features make it particularly useful in catalysis and material science applications .
Propiedades
Número CAS |
794458-05-2 |
|---|---|
Fórmula molecular |
C36H42N2 |
Peso molecular |
502.7 g/mol |
Nombre IUPAC |
1-N,2-N-bis[2,6-di(propan-2-yl)phenyl]acenaphthylene-1,2-diamine |
InChI |
InChI=1S/C36H42N2/c1-21(2)26-15-11-16-27(22(3)4)33(26)37-35-30-19-9-13-25-14-10-20-31(32(25)30)36(35)38-34-28(23(5)6)17-12-18-29(34)24(7)8/h9-24,37-38H,1-8H3 |
Clave InChI |
RPORGOUVDXWGKY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)NC2=C(C3=CC=CC4=C3C2=CC=C4)NC5=C(C=CC=C5C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,6'-Dimethyl-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B14206745.png)

![1-[2-(Methylsulfanyl)phenyl]piperidin-4-one](/img/structure/B14206763.png)
![(10S)-N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14206769.png)
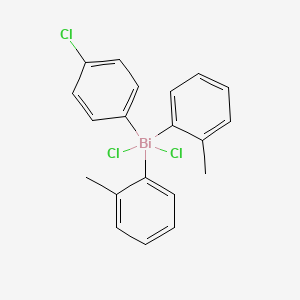
![1,1'-{(2,3-Dimethylbutane-2,3-diyl)bis[(4,1-phenylene)methylene]}dibenzene](/img/structure/B14206783.png)
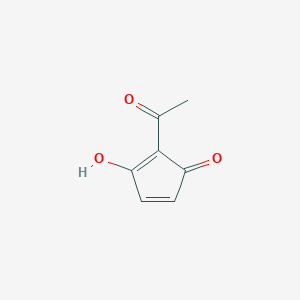
phosphanium bromide](/img/structure/B14206789.png)
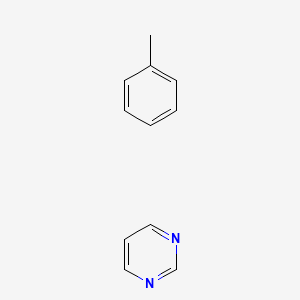
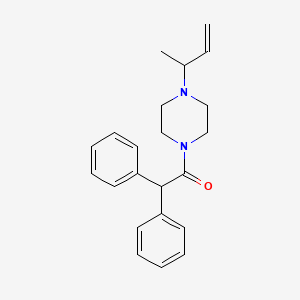
![3-[4-(2-Methylacryloyl)phenyl]propanoic acid](/img/structure/B14206809.png)
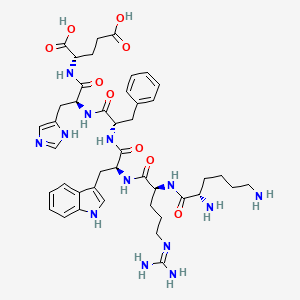
![N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14206838.png)
